5,7-Dimethoxyflavanone
Overview
Description
5,7-Dimethoxyflavanone is a flavonoid compound predominantly found in the rhizomes of Kaempferia parviflora, a plant native to Southeast Asia. This compound is known for its diverse biological activities, including anti-inflammatory, antioxidant, and anti-cancer properties . Its chemical structure consists of a flavanone backbone with methoxy groups attached at the 5 and 7 positions.
Preparation Methods
Synthetic Routes and Reaction Conditions: 5,7-Dimethoxyflavanone can be synthesized through various chemical reactions. One common method involves the catalytic hydrogenation of a precursor compound in the presence of palladium on charcoal as a catalyst . Another method includes the reaction of 5,7-dihydroxyflavanone with methanol in the presence of an acid catalyst to introduce the methoxy groups .
Industrial Production Methods: Industrial production of this compound typically involves the extraction from natural sources such as Kaempferia parviflora. The rhizomes are processed using solvents like methanol and dichloromethane, followed by chromatographic separation to isolate the compound .
Chemical Reactions Analysis
Types of Reactions: 5,7-Dimethoxyflavanone undergoes several types of chemical reactions, including:
Reduction: The compound can be reduced to form 5,7-dihydroxyflavanone.
Demethylation: This reaction involves the removal of methoxy groups to yield 5,7-dihydroxyflavanone.
Oxime Formation: The compound can react with hydroxylamine hydrochloride in the presence of potassium hydroxide to form oxime derivatives.
Common Reagents and Conditions:
Catalytic Hydrogenation: Palladium on charcoal, hydrogen gas, room temperature.
Demethylation: Hydrobromic acid (HBr), acetic acid (AcOH).
Oxime Formation: Hydroxylamine hydrochloride, potassium hydroxide (KOH).
Major Products Formed:
5,7-Dihydroxyflavanone: Formed through reduction and demethylation reactions.
Oxime Derivatives: Formed through oxime formation reactions.
Scientific Research Applications
5,7-Dimethoxyflavanone has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 5,7-Dimethoxyflavanone involves several molecular targets and pathways:
Phosphatidylinositol 3-kinase-Akt Pathway: Activation of this pathway leads to the stimulation of protein synthesis via the mammalian target of rapamycin-eukaryotic initiation factor 4E-binding protein 1-70-kDa ribosomal protein S6 kinase pathway.
Reduction of Inflammatory Responses: The compound reduces the levels of tumor necrosis factor-alpha and interleukin-6, thereby alleviating inflammation.
Mitochondrial Biogenesis: Upregulates peroxisome proliferator-activated receptor-gamma coactivator 1 alpha, nuclear respiratory factor 1, and mitochondrial transcription factor A, enhancing mitochondrial function.
Comparison with Similar Compounds
5,7-Dimethoxyflavanone can be compared with other similar flavonoid compounds:
5-Hydroxy-3,7-dimethoxyflavone: Similar in structure but with an additional hydroxyl group at the 5 position.
5-Hydroxy-7-methoxyflavone: Lacks the methoxy group at the 3 position, resulting in different biological activities.
3,4’-Dihydroxy-5,7-dimethoxyflavanone: Contains hydroxyl groups at the 3 and 4’ positions, which may influence its antioxidant properties.
These comparisons highlight the unique structural features and biological activities of this compound, making it a valuable compound for various scientific and industrial applications.
Properties
IUPAC Name |
5,7-dimethoxy-2-phenyl-2,3-dihydrochromen-4-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16O4/c1-19-12-8-15(20-2)17-13(18)10-14(21-16(17)9-12)11-6-4-3-5-7-11/h3-9,14H,10H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IAFBOKYTDSDNHV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C(=O)CC(O2)C3=CC=CC=C3)C(=C1)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20908493 | |
Record name | 5,7-Dimethoxy-2-phenyl-2,3-dihydro-4H-1-benzopyran-4-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20908493 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
284.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1036-72-2 | |
Record name | 5,7-Dimethoxyflavanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1036-72-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Flavanone, 5,7-dimethoxy- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001036722 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 5,7-Dimethoxy-2-phenyl-2,3-dihydro-4H-1-benzopyran-4-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20908493 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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